

Divinylacetylene fundamental properties and reactivity

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Compound of Interest

Compound Name: Divinylacetylene

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An In-depth Technical Guide to **Divinylacetylene**: Fundamental Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divinylacetylene (DVA), systematically named hexa-1,5-dien-3-yne, is a highly unsaturated C6 hydrocarbon featuring two vinyl groups and one acetylene group. Its unique conjugated structure, $\text{CH}_2=\text{CH}-\text{C}\equiv\text{C}-\text{CH}=\text{CH}_2$, makes it a molecule of significant interest due to its high reactivity and potential as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the fundamental chemical and physical properties of **divinylacetylene**, its diverse reactivity—including polymerization, addition reactions, and hydrogenation—and detailed experimental protocols for its synthesis and key transformations. Associated reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of its chemical behavior.

Fundamental Properties

Divinylacetylene is a highly reactive organic compound known for the presence of multiple unsaturated bonds, which makes it a valuable intermediate in organic synthesis.^[1] Its core properties are summarized below.

Data Presentation: Physical and Chemical Properties

The quantitative properties of **divinylacetylene** are presented in Table 1. As a nonpolar hydrocarbon, it is expected to be insoluble in water but soluble in common nonpolar organic solvents such as benzene, toluene, and hexane. An experimental density value for **divinylacetylene** is not readily available in the cited literature. For context, the density of the related, smaller enyne, vinylacetylene (C₄H₄), is approximately 0.68 g/cm³.^[1]

Property	Value	Reference(s)
IUPAC Name	hexa-1,5-dien-3-yne	^[2] ^[3]
Synonyms	1,5-Hexadien-3-yne, DVA	^[3]
CAS Number	821-08-9	^[2]
Molecular Formula	C ₆ H ₆	^[2] ^[3]
Molecular Weight	78.11 g/mol	^[2]
Boiling Point	85.0 °C	^[1]
Melting Point	-88.0 °C	^[1]
Appearance	Yellowish oil	^[1]
XLogP3	2.2	^[1]

Reactivity and Core Reaction Mechanisms

The high degree of unsaturation in **divinylacetylene** governs its reactivity, making it susceptible to a variety of chemical transformations. It is classified as a highly hazardous material, with a flammability rating of 3 (can be ignited under almost all ambient temperature conditions) and a reactivity rating of 4 (capable of detonation or explosive decomposition at normal temperatures and pressures).^[2]

Polymerization

Divinylacetylene is highly prone to polymerization, which can proceed via different mechanisms depending on the conditions.

- In the presence of air (oxygen): It readily homopolymerizes at ambient temperatures, forming a soft, transparent, oxygen-containing jelly that is dangerously explosive.^[1] Over time, this

can harden into brittle thermoset resins.[1]

- Thermal Polymerization: In the absence of air, heating **divinylacetylene** (e.g., at 80°C) leads to a different type of polymer, typically a yellow, viscous oil that can dry to form hard, chemically resistant films.[1] If the reaction proceeds too far, the mixture can set into a gel.[1]

Addition Reactions

The double and triple bonds of **divinylacetylene** are active sites for the addition of various reagents.

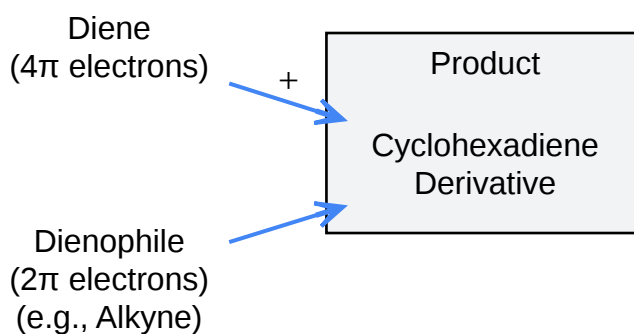
- Hydrogenation: **Divinylacetylene** can be catalytically hydrogenated using catalysts such as nickel or palladium.[2] The reaction is selective and typically stops after the addition of three moles of H₂, producing n-hexene-3 as the major product without proceeding to full saturation to hexane.[2]
- Addition of Thiols and Amines: Thiophenols and amines can add to the unsaturated bonds of **divinylacetylene**. For instance, thiocresol has been shown to add at the 1- and 2-positions.[2] Amines can also add to the terminal carbon atoms.[2]

Cycloaddition Reactions

While specific, high-yield examples of **divinylacetylene** participating in cycloaddition reactions are not extensively detailed in the surveyed literature, its structure suggests potential involvement in such transformations. The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene reacting with a dienophile (an alkene or alkyne).[4][5]

- As a Dienophile: The acetylenic bond in **divinylacetylene** could potentially act as a dienophile, reacting with a conjugated diene. This reactivity is generally enhanced when the dienophile contains electron-withdrawing groups.[4]
- As a Diene: The conjugated enyne system could theoretically act as the 4 π -electron component, though this is less common for acyclic enynes compared to cyclic dienes.[4]

A related isomer, hexa-1,3-dien-5-yne, is known to undergo thermal cycloisomerization to form an allenic cyclohexa-1,2,4-triene (isobenzene), which then rearranges to benzene.[6]



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Fig 1. Conceptual schematic of a [4+2] Diels-Alder cycloaddition.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of **divinylacetylene**.

Synthesis via Acetylene Trimerization (Nieuwland Process)

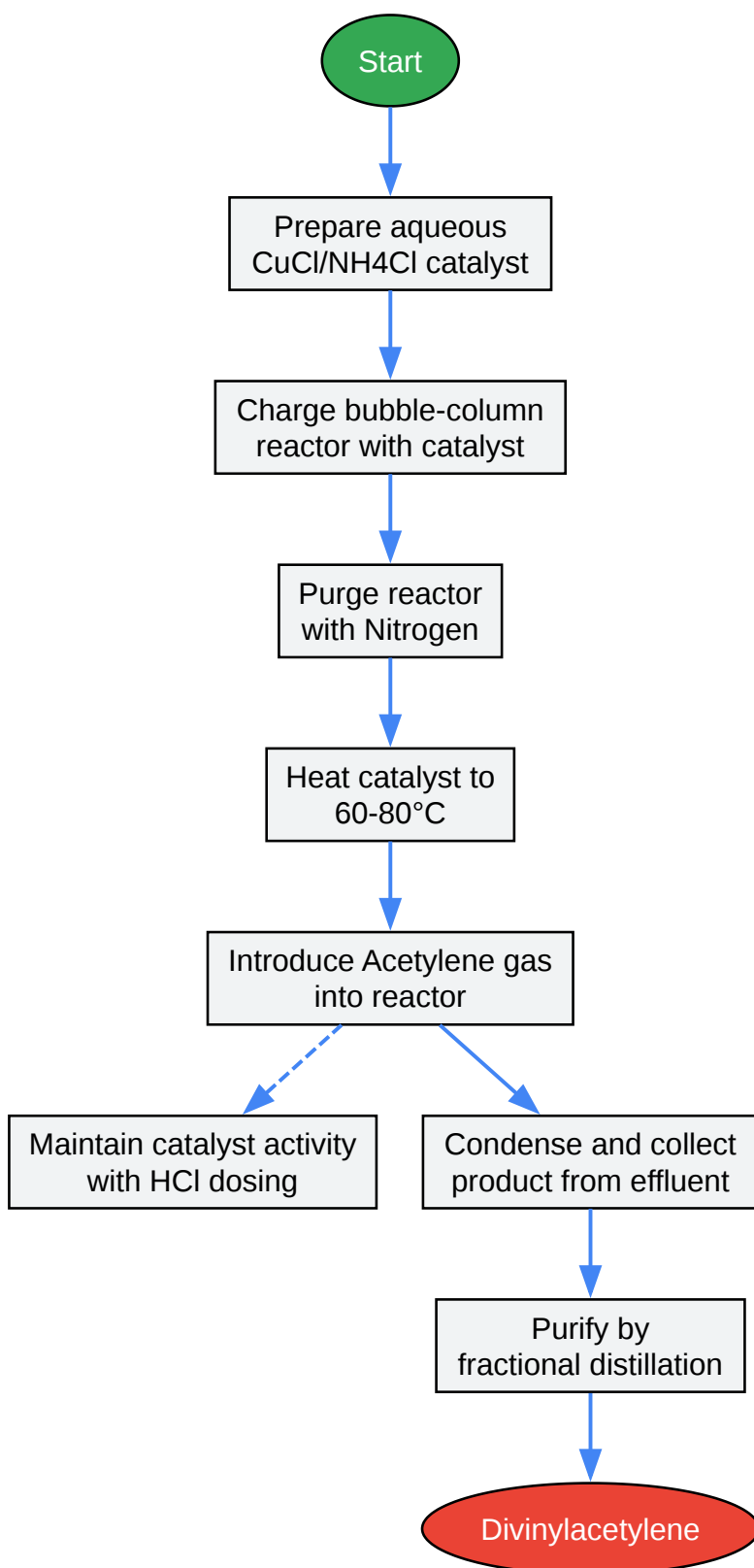
This protocol is based on the continuous bubble-column process for the trimerization of acetylene.^[1]

Materials:

- Acetylene gas
- Catalyst solution: Aqueous solution of cuprous chloride (CuCl) and ammonium chloride (NH₄Cl)
- Hydrochloric acid (for catalyst stabilization)
- Nitrogen gas (for inerting)
- Bubble-column reactor equipped with gas inlet, outlet, heating/cooling system, and acid dosing port

Procedure:

- **Catalyst Preparation:** Prepare the aqueous catalyst solution containing cuprous chloride and ammonium chloride.
- **Reactor Setup:** Charge the bubble-column reactor with the catalyst solution.
- **Inerting:** Purge the reactor system thoroughly with nitrogen gas to remove all oxygen.
- **Heating:** Heat the catalyst solution to the reaction temperature, typically between 60-80°C.
- **Reaction Initiation:** Discontinue the nitrogen flow and introduce a continuous stream of acetylene gas through the sparger at the base of the reactor. A typical space velocity is around 200 m³ of acetylene per m³ of catalyst solution per hour.^[1]
- **Catalyst Maintenance:** Throughout the reaction, maintain the catalyst activity by periodically or continuously dosing with hydrochloric acid to stabilize the copper(I) species.^[1]
- **Product Collection:** The gaseous effluent from the reactor, containing unreacted acetylene and product vapors (vinylacetylene and **divinylacetylene**), is passed through a cooling and separation system to condense the products.
- **Purification:** The crude liquid product is purified by fractional distillation to separate **divinylacetylene** from other oligomers and byproducts.



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Fig 2. Experimental workflow for the synthesis of **divinylacetylene**.

Catalytic Hydrogenation to n-Hexene-3

This protocol is adapted from a patented process for the selective hydrogenation of **divinylacetylene**.^[2]

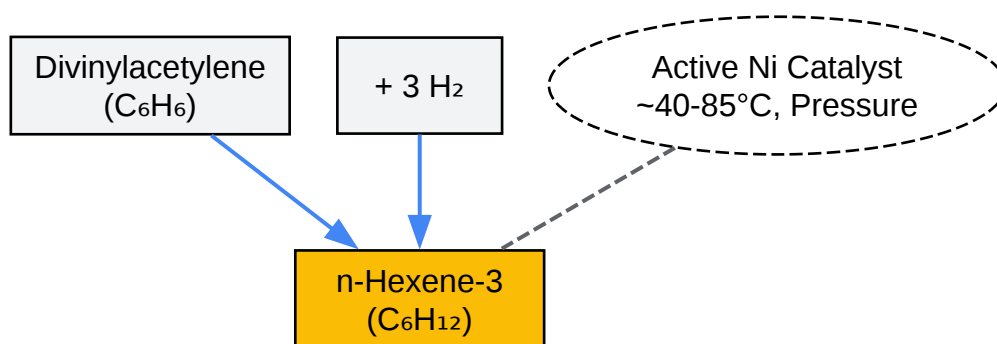
Materials:

- **Divinylacetylene**
- Active Nickel catalyst (preferably on a kieselguhr support)
- Hydrogen gas
- High-pressure autoclave with stirring and temperature/pressure controls
- Solvent (optional, e.g., acetone, ethanol, benzene)

Procedure:

- **Reactor Charging:** In a high-pressure autoclave, place the **divinylacetylene** and the active nickel catalyst. If a solvent is used, add it at this stage.
- **Sealing and Purging:** Seal the autoclave and purge several times with hydrogen gas to remove air.
- **Pressurization:** Pressurize the autoclave with hydrogen to the desired reaction pressure.
- **Heating and Agitation:** Begin vigorous agitation and heat the autoclave to the target temperature (e.g., starting at 35-40°C and raising to ~85°C).
- **Reaction Monitoring:** Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when approximately three moles of hydrogen have been consumed per mole of **divinylacetylene**. The reaction rate will slow considerably at this point.
- **Cooling and Depressurization:** Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

- Product Isolation: Open the autoclave and filter the reaction mixture to remove the nickel catalyst.
- Purification: Distill the filtrate to remove any polymeric byproducts and isolate the purified n-hexene-3. An 80-85% yield can be obtained.[2]



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